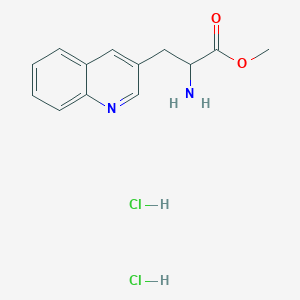

Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride

Description

Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride is a quinolone-containing derivative of the 2-aminopropanoate ester family. Its structure features a quinoline moiety substituted at the 3-position of the propanoate backbone, with a methyl ester group and two hydrochloride counterions. This compound is likely utilized as a synthetic intermediate or scaffold in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents due to quinoline’s established role in targeting nucleic acids or enzyme active sites.

Properties

IUPAC Name |

methyl 2-amino-3-quinolin-3-ylpropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.2ClH/c1-17-13(16)11(14)7-9-6-10-4-2-3-5-12(10)15-8-9;;/h2-6,8,11H,7,14H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXMWPACNDUQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC2=CC=CC=C2N=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 2-amino-3-quinolin-3-ylpropanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with specific receptors in the brain makes it a candidate for developing novel therapeutic agents aimed at modulating neurotransmitter activity .

Case Study: Neurological Disorder Treatment

A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurological diseases .

Biological Research

In biological research, this compound is employed to explore receptor interactions and enzyme activities. Its structural features allow researchers to study its binding affinity to various biological targets, facilitating drug discovery processes. This compound has been used to develop assays that measure the activity of enzymes involved in metabolic pathways, which is essential for understanding disease mechanisms .

Case Study: Enzyme Activity Assays

Research involving this compound has led to the development of enzyme inhibitors that target specific pathways implicated in cancer progression. The findings suggest that these inhibitors can effectively modulate enzyme activity, offering new avenues for cancer treatment strategies .

Analytical Chemistry

The compound is also utilized as a reagent in analytical chemistry. It aids in detecting and quantifying other substances within complex mixtures, making it valuable for quality control in pharmaceutical manufacturing and environmental monitoring. Its sensitivity and specificity make it an excellent choice for chromatographic methods, such as high-performance liquid chromatography (HPLC) .

Application Example: HPLC Method Development

A recent publication highlighted the use of this compound as a standard in HPLC methods for analyzing pharmaceutical formulations. The method demonstrated high accuracy and precision, confirming the compound's utility in analytical applications .

Material Science

In material science, this compound has been explored for creating novel materials with specific electronic properties. Research indicates that incorporating this compound into polymer matrices can enhance the conductivity and stability of materials used in electronic devices and sensors .

Case Study: Conductive Polymers

Studies have shown that polymers doped with this compound exhibit improved electrical conductivity compared to traditional materials. This advancement opens up possibilities for developing more efficient electronic components, such as transistors and capacitors .

Summary Table of Applications

| Field | Application | Example |

|---|---|---|

| Pharmaceutical Development | Synthesis of drugs for neurological disorders | Neuroprotective agents reducing oxidative stress |

| Biological Research | Studying receptor interactions and enzyme activities | Development of enzyme inhibitors for cancer treatment |

| Analytical Chemistry | Reagent for detecting and quantifying substances | HPLC method development for pharmaceutical analysis |

| Material Science | Creating conductive materials | Polymers with enhanced electrical properties |

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Aromatic Substituent Effects: The quinolin-3-yl group provides a larger aromatic surface area than pyridinyl or imidazolyl substituents, favoring interactions with hydrophobic pockets in proteins or DNA. However, this may reduce aqueous solubility compared to smaller heterocycles like pyridine . Pyridinyl derivatives (e.g., pyridin-3-yl in ) are more polarizable and often used in CNS-targeting drugs due to their resemblance to nicotine or serotonin .

Pyrrolidin-1-yl () introduces a saturated nitrogen ring, improving metabolic stability and lipophilicity, which is advantageous in prodrug design .

Biological Relevance: Imidazolyl analogs (–6) are structurally analogous to histidine, making them suitable for enzyme inhibition (e.g., histidine decarboxylase) or metal chelation . Nitro- and amino-substituted phenyl derivatives () demonstrate how functional group interconversion (e.g., nitro reduction to amine) can modulate electronic properties and bioactivity during synthesis .

Synthetic Considerations :

Biological Activity

Methyl 2-amino-3-(quinolin-3-yl)propanoate dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline moiety, which is known for various biological activities. The compound's structure allows it to interact with multiple biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with disease pathways. This inhibition can lead to reduced cellular proliferation and altered metabolic processes.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that are crucial in disease mechanisms, particularly in cancer and infectious diseases.

- Antimicrobial Activity : Some studies suggest that derivatives of quinoline compounds exhibit antimicrobial properties, potentially allowing this compound to serve as a lead for developing new antibiotics.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives. For instance, compounds similar to methyl 2-amino-3-(quinolin-3-yl)propanoate have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

| Compound | IC50 (nM) | Strain | Reference |

|---|---|---|---|

| Methyl 2-amino-3-(quinolin-3-yl)propanoate | TBD | CQ-S | |

| Methyl 2-amino-3-(quinolin-3-yl)propanoate | TBD | CQ-R |

Cytotoxicity Studies

In vitro cytotoxicity assays have indicated that this compound exhibits selective toxicity towards cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

- Antimalarial Efficacy : A study evaluated the efficacy of methyl 2-amino-3-(quinolin-3-yl)propanoate in vivo against Plasmodium yoelii in mice. The results indicated significant parasitemia reduction compared to control groups treated with standard antimalarial drugs.

- Cytotoxicity Against Cancer Cells : In another study, the compound was tested against various cancer cell lines, demonstrating promising results that warrant further investigation into its mechanism and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.